molecular formula C12H16N2O B1279872 1-(4-Amino-2-methylphenyl)piperidin-2-one CAS No. 443999-53-9

1-(4-Amino-2-methylphenyl)piperidin-2-one

Cat. No. B1279872
M. Wt: 204.27 g/mol
InChI Key: BVKWVMOTHUYVKL-UHFFFAOYSA-N
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Description

The compound "1-(4-Amino-2-methylphenyl)piperidin-2-one" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The presence of the amino group on the phenyl ring and the ketone functionality on the piperidine ring suggests potential reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines is described using a cyano-phenyl oxazolopiperidine intermediate, which upon reduction and hydrogenolysis leads to the formation of diamines . Similarly, a three-component synthesis involving malononitrile, an aldehyde, and piperidine as starting materials in methanol has been reported, which yields a pyridine derivative with a piperidine moiety . Additionally, a Grignard reaction followed by oxidation, substitution, and reduction steps has been used to synthesize 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, demonstrating the versatility of piperidine in multi-step synthetic processes .

Molecular Structure Analysis

The molecular structure and conformation of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR. For example, the study of 1,2,5-trimethyl-4-amino(amido)piperidines using 1H and 13C NMR spectra has provided insights into the three-dimensional structures and conformational preferences of these molecules . The electronic structure and properties of 1-benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic methods and computational studies, including Density Functional Theory (DFT), which helps in understanding the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions due to their functional groups. The gamma-amino substitution on piperidine derivatives has been shown to result in highly potent and selective dipeptidyl peptidase II inhibitors, with variations in substituents affecting potency and selectivity . Additionally, the piperidine-catalyzed reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols leads to the formation of phosphinates, which upon further reaction with amines yield aminoethylphenylphosphinic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of a 4-methyl or a 3-fluorine on the piperidine ring can improve selectivity while preserving potency . The molecular structure analysis, as mentioned earlier, also contributes to the understanding of the chemical reactivity and stability of these compounds. The molecular docking studies on 1-benzyl-4-(N-Boc-amino)piperidine against various protein targets suggest potential biological activities, which could be correlated with their physical and chemical properties .

Scientific Research Applications

Synthesis and Conformational Studies

  • Piperidine-fused benzoxazinonaphthoxazines and quinazolinonaphthoxazines have been synthesized using derivatives similar to 1-(4-Amino-2-methylphenyl)piperidin-2-one, demonstrating applications in conformational studies and molecular modeling (Csütörtöki et al., 2012).

Chemical Synthesis of Amino Acids

  • Efficient one-pot synthesis methods have been developed using compounds akin to 1-(4-Amino-2-methylphenyl)piperidin-2-one for synthesizing Nα-urethane-protected β- and γ-amino acids, illustrating its relevance in chemical synthesis (Cal et al., 2012).

Asymmetric Synthesis of Piperidines

  • Asymmetric synthesis methods involving compounds structurally related to 1-(4-Amino-2-methylphenyl)piperidin-2-one have been described, highlighting their use in creating biologically significant polysubstituted piperidines (Salgado et al., 2019).

Aurora Kinase Inhibitor Development

  • Similar compounds have been investigated for their potential as Aurora kinase inhibitors, suggesting applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Synthesis of α-Aminophosphonates

  • Novel α-aminophosphonates containing piperidinyl groups have been synthesized, indicating potential use in the development of insecticides (Jiang et al., 2013).

Structural Chemistry

  • Complex sheets generated by multiple hydrogen bonds in compounds containing piperidin-1-yl, similar to 1-(4-Amino-2-methylphenyl)piperidin-2-one, highlight applications in structural chemistry and crystallography (Quiroga et al., 2010).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones, structurally related to 1-(4-Amino-2-methylphenyl)piperidin-2-one, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing potential antimycobacterial applications (Kumar et al., 2008).

Anticancer Agent Development

  • Piperidin-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents, demonstrating potential in oncological research (Rehman et al., 2018).

properties

IUPAC Name

1-(4-amino-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKWVMOTHUYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468532
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methylphenyl)piperidin-2-one

CAS RN

443999-53-9
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 mg of water-moist palladium on activated carbon are added to a solution of 4.00 g (17.1 mmol) of 1-(4-nitro-2-methylphenyl)piperidin-2-one in 150 ml of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 22 hours. The reaction mixture is filtered, and the filtrate is evaporated, giving 1-(4-amino-2-methylphenyl)piperidin-2-one as a colourless solid; ESI 205.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
1-(4-nitro-2-methylphenyl)piperidin-2-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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